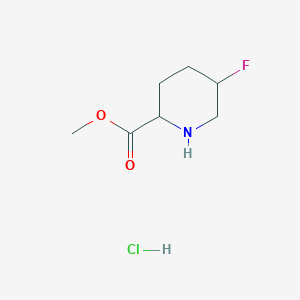

Methyl 5-fluoropiperidine-2-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related fluorinated compounds often involves multifaceted steps that include fluorination, nitration, reduction, and carbonylation processes. For instance, efficient synthesis routes have been developed for compounds such as methyl 4-fluoro-3-methylpyridine-2-carboxylate from methyl 3-methylpyridine-2-carboxylate through oxidation, nitration, reduction, and subsequent reactions, indicating the complexity and the precision required in synthesizing fluorinated organic molecules (Shi Qunfeng et al., 2012).

Molecular Structure Analysis

The molecular structure of fluorinated compounds like methyl 5-fluoropiperidine-2-carboxylate hydrochloride is crucial for their reactivity and interaction with biological targets. The presence of a fluorine atom significantly affects the molecule's electronic properties, enhancing its stability and reactivity due to the high electronegativity of fluorine.

Chemical Reactions and Properties

Fluorinated compounds exhibit unique chemical behaviors, such as increased lipophilicity, stability, and the ability to form hydrogen bonds, which are essential for interaction with biological systems. The introduction of a fluorine atom can significantly alter the metabolic stability of pharmaceutical agents, making fluorinated compounds a key focus in drug design and synthesis (Buur & Bundgaard, 1985).

Applications De Recherche Scientifique

Fluorinated Pyrimidines in Cancer Treatment

Methyl 5-fluoropiperidine-2-carboxylate hydrochloride is related to the family of fluorinated pyrimidines, particularly 5-fluorouracil (5-FU), which is extensively utilized in cancer treatment. Fluorinated pyrimidines like 5-FU are fundamental in treating various cancers due to their ability to inhibit thymidylate synthase and incorporate into RNA and DNA, disrupting cancer cell growth and survival. Notably, advancements in fluorine chemistry have contributed to the more precise application of these compounds in personalized medicine, including methods for 5-FU synthesis that incorporate radioactive and stable isotopes to study its metabolism and biodistribution. These developments have provided new insights into how fluorinated pyrimidines perturb nucleic acid structure and dynamics, leading to their effective use in cancer therapy (Gmeiner, 2020).

Clinical Use in Cancer Chemotherapy

The clinical application of fluorinated pyrimidines, especially 5-fluorouracil (5-FU) and 5-fluoro-2′-deoxyuridine (5-FUDR), has been well-documented. These compounds are particularly effective in palliating patients with advanced cancer, with tumors of the breast and gastrointestinal tract showing the most responsiveness. The review of biochemical and pharmacological studies highlights the significance of understanding the distribution and metabolic fate of these drugs in cancer patients to optimize their therapeutic efficacy (Heidelberger & Ansfield, 1963).

Prodrugs of 5-Fluorouracil

The exploration of prodrugs of 5-FU, such as capecitabine, UFT, and S-1, represents a pivotal advancement in cancer treatment. These prodrugs undergo metabolic conversion to 5-FU within the body, potentially offering improved pharmacokinetic properties and reduced toxicity compared to 5-FU itself. The comprehensive review of these prodrugs elucidates their pharmacological principles, antitumor activity, and toxicity, providing a deeper understanding of their role in enhancing the therapeutic efficacy of 5-FU in cancer treatment (Malet-Martino & Martino, 2002).

Propriétés

IUPAC Name |

methyl 5-fluoropiperidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO2.ClH/c1-11-7(10)6-3-2-5(8)4-9-6;/h5-6,9H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBUYMZSPZANGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CN1)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2486848.png)

![2-Methoxy-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2486850.png)

![2-(4-(azepan-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2486852.png)

![3-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2486854.png)

![(E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2486859.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide](/img/structure/B2486860.png)

![2-(3-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)phenoxy)acetamide](/img/structure/B2486861.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2486863.png)